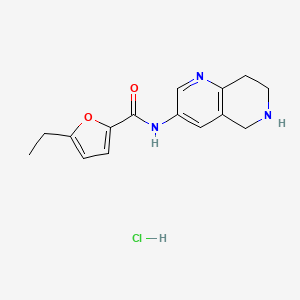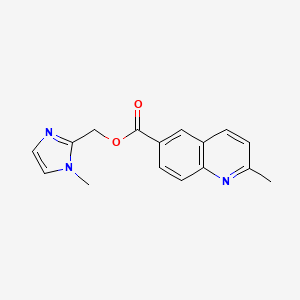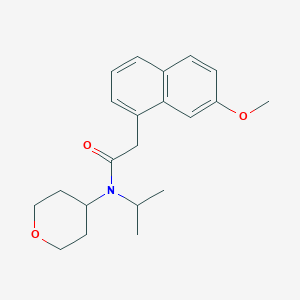![molecular formula C16H20FN3O2S B7641354 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7641354.png)
4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biotechnology. This compound is a potent inhibitor of a specific enzyme called protein kinase B (PKB), which plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and survival.
Mecanismo De Acción
The mechanism of action of 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole involves the inhibition of this compound, which is a serine/threonine kinase that plays a critical role in the regulation of various cellular processes, including cell growth, proliferation, and survival. This compound is activated by various growth factors, including insulin and insulin-like growth factor-1 (IGF-1), and its activation leads to the phosphorylation of downstream targets, including mammalian target of rapamycin (mTOR) and glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has several biochemical and physiological effects, including the suppression of cell growth, proliferation, and survival. This compound is known to play a critical role in the regulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The inhibition of this compound by this compound leads to the suppression of downstream targets, including mTOR and GSK-3, which are involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole in lab experiments is its high potency and specificity for this compound. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of this compound in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole. One area of interest is the development of more potent and selective inhibitors of this compound, which could have even greater potential for the treatment of cancer and other diseases. Additionally, there is potential for the use of this compound in combination with other targeted therapies to enhance their efficacy. Finally, further research is needed to better understand the role of this compound in various cellular processes and to identify new targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole involves several steps, including the reaction of 3-fluorobenzaldehyde with pyrrolidine, followed by the addition of a sulfonyl chloride group and subsequent cyclization with imidazole. This process results in the formation of the final product, which can be purified using various techniques, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The compound 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of novel cancer therapeutics. This compound is known to be overexpressed in many types of cancer, and its inhibition by this compound has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
4-[3-(3-fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-12(2)19-10-16(18-11-19)23(21,22)20-7-6-14(9-20)13-4-3-5-15(17)8-13/h3-5,8,10-12,14H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWNVAAKADGQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7641271.png)

![N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641288.png)
![N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B7641293.png)
![2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one](/img/structure/B7641304.png)
![N-[(5-chloro-2-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine](/img/structure/B7641325.png)

![3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B7641333.png)
![Methyl 5-[cyclopropylmethyl(prop-2-ynyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7641342.png)
![5-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641361.png)


![2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7641378.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7641379.png)